![molecular formula C25H20ClN3O3S B289951 12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B289951.png)
12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of functional groups and aromatic rings, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final heterocyclic structure. Common reagents used in these reactions include chlorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
“8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into the mechanisms of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Researchers may study its effects on various biological pathways and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” include other heterocyclic compounds with similar structural motifs. Examples include:
- Pyrido[3,2-d]pyrimidines
- Thieno[3,2-d]pyrimidines
- Other substituted pyridines and pyrimidines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Conclusion
“8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is a complex and versatile compound with a wide range of applications in scientific research Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C25H20ClN3O3S |
|---|---|
Molekulargewicht |
478 g/mol |
IUPAC-Name |
12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C25H20ClN3O3S/c1-12-18(13(2)30)19(14-4-8-16(26)9-5-14)20-21-22(33-25(20)27-12)24(31)29-23(28-21)15-6-10-17(32-3)11-7-15/h4-11,23,28H,1-3H3,(H,29,31) |
InChI-Schlüssel |
ZNHZHXURZZCWDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)OC)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)OC)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


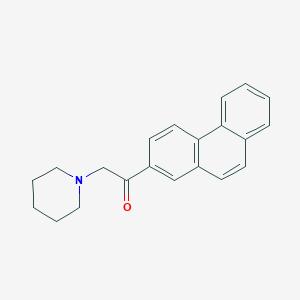
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)
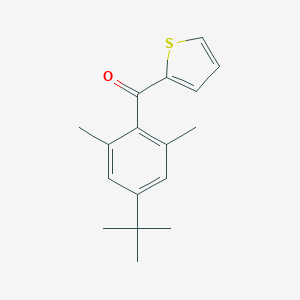
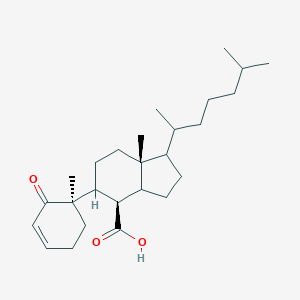
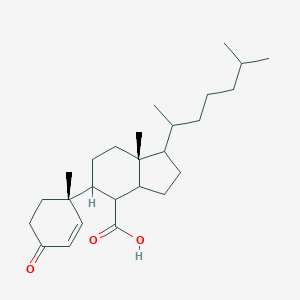
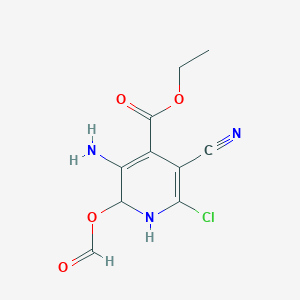
![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)
![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)
![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
